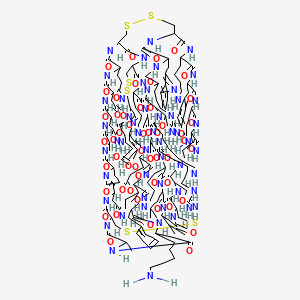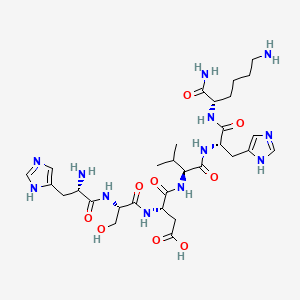
265669-37-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 265669-37-2 is known as β-catenin peptide acetate. This compound is a naturally occurring self-peptide presented by Kb that very efficiently mediates positive selection of the OT-I thymocytes. It is an eight-amino acid peptide derived from β-catenin, a protein that plays a crucial role in cell signaling and regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of β-catenin peptide acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of β-catenin peptide acetate follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Types of Reactions:
Oxidation: β-catenin peptide acetate can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide, if any.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt in SPPS.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences.
科学的研究の応用
β-catenin peptide acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Plays a role in studying cell signaling pathways, particularly the Wnt/β-catenin pathway.
Medicine: Investigated for its potential in immunotherapy, particularly in the positive selection of thymocytes.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of β-catenin peptide acetate involves its interaction with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, a process crucial for the development of T cells in the immune system. The peptide binds to the MHC molecule, presenting it to T cell receptors (TCRs) on thymocytes, leading to their activation and maturation.
類似化合物との比較
β-catenin peptide (CAS 265669-37-2): A similar peptide with slight variations in amino acid sequence.
Other self-peptides presented by MHC molecules: These include peptides derived from other proteins involved in immune regulation.
Uniqueness: β-catenin peptide acetate is unique due to its high efficiency in mediating the positive selection of OT-I thymocytes. This property makes it a valuable tool in immunological research and potential therapeutic applications.
特性
CAS番号 |
265669-37-2 |
|---|---|
分子式 |
C₄₉H₇₆N₁₂O₁₅ |
分子量 |
1073.20 |
配列 |
One Letter Code: RTYTYEKL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)


![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)




